molecular formula C7H5N3O2 B1486332 Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1086375-50-9

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B1486332
CAS No.: 1086375-50-9
M. Wt: 163.13 g/mol
InChI Key: SBDWLDBGGVPVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound that appears as a yellow powder . It is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in various studies . The synthesis process involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties and stability found in this family of compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .


Physical and Chemical Properties Analysis

This compound appears as a yellow powder . More detailed physical and chemical properties such as melting point, infrared spectrum, and NMR data can be found in the literature .

Safety and Hazards

While specific safety and hazards information for Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not available, general safety measures for handling chemical compounds should be followed. These include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Future research may focus on optimizing these compounds for various applications, including bioimaging, organic light-emitting devices, and bio-macromolecular interactions .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, affecting the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Result of Action

The result of the action of this compound is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, which are crucial for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of the compound under exposure to extreme pH has been studied . .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between this compound and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation reactions . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which further influences cellular functions .

Cellular Effects

This compound has been found to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can regulate the expression of genes involved in apoptosis, thereby influencing cell death and survival mechanisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate binding or interfering with catalytic processes . Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression . These interactions result in changes in cellular functions and biochemical pathways, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause alterations in cellular functions, including changes in cell proliferation rates and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . These transport and distribution mechanisms play a critical role in determining the efficacy and safety of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDWLDBGGVPVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086375-50-9
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.